Methyl (2E)-2-(ethoxymethylidene)butanoate
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Overview
Description
Methyl (2E)-2-(ethoxymethylidene)butanoate is an organic compound with the molecular formula C8H14O3. It is an ester derived from butanoic acid and is characterized by the presence of an ethoxymethylidene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2E)-2-(ethoxymethylidene)butanoate can be synthesized through a variety of methods. One common approach involves the esterification of butanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of the ethoxymethylidene group into the butanoic acid ester, resulting in a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-(ethoxymethylidene)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxymethylidene group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted esters.
Scientific Research Applications
Methyl (2E)-2-(ethoxymethylidene)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl (2E)-2-(ethoxymethylidene)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release butanoic acid and methanol, which can then participate in various biochemical pathways. The ethoxymethylidene group can also interact with nucleophiles, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Similar in structure but lacks the ethoxymethylidene group.
Ethyl butanoate: Similar ester but with an ethyl group instead of a methyl group.
Methyl (2E)-2-(methoxymethylidene)butanoate: Similar structure with a methoxymethylidene group instead of an ethoxymethylidene group.
Uniqueness
Methyl (2E)-2-(ethoxymethylidene)butanoate is unique due to the presence of the ethoxymethylidene group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl (2E)-2-(ethoxymethylidene)butanoate |
InChI |
InChI=1S/C8H14O3/c1-4-7(6-11-5-2)8(9)10-3/h6H,4-5H2,1-3H3/b7-6+ |
InChI Key |
SXFBUTJSMNKGRM-VOTSOKGWSA-N |
Isomeric SMILES |
CC/C(=C\OCC)/C(=O)OC |
Canonical SMILES |
CCC(=COCC)C(=O)OC |
Origin of Product |
United States |
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